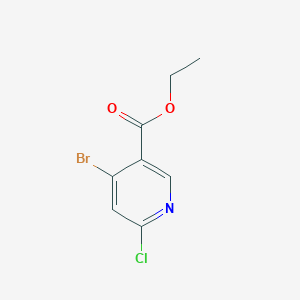

Ethyl 4-bromo-6-chloronicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSPRZMIFJQURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for Ethyl 4 Bromo 6 Chloronicotinate and Its Precursors

Established Synthetic Routes to Ethyl 4-bromo-6-chloronicotinate

Established methods for the synthesis of this compound often rely on the manipulation of pre-existing halogenated nicotinic acid derivatives. These routes are characterized by their multi-step nature and focus on achieving the desired substitution pattern through a series of well-understood reactions.

Multi-step Preparations from Dihalonicotinates (e.g., Ethyl 4,6-dichloronicotinate)

A common and practical approach to this compound involves multi-step synthesis starting from dihalonicotinates, such as Ethyl 4,6-dichloronicotinate. google.comlookchem.com This commercially available starting material provides a robust scaffold for the introduction of the bromine atom at the 4-position. The synthesis of Ethyl 4,6-dichloronicotinate itself can be achieved through a multi-step reaction, for instance, from 2,4-dichloro-6-picoline. chemicalbook.com

One documented pathway involves the reaction of Ethyl 4,6-dichloronicotinate with a suitable brominating agent. While the direct bromination of the 4-position of Ethyl 4,6-dichloronicotinate is not explicitly detailed in the provided results, the general principle of halogenation on such systems is a cornerstone of organic synthesis. The reactivity of the different positions on the pyridine (B92270) ring is influenced by the existing chloro substituents, which are electron-withdrawing.

Another synthetic strategy involves the use of methyl 5-bromo-6-chloronicotinate, which can be reacted with diethyl malonate in an SNAr reaction. nih.gov Subsequent hydrolysis and decarboxylation afford the corresponding acid, which can then be esterified to the ethyl ester. nih.gov

| Starting Material | Key Transformation | Product | Reference |

| Ethyl 4,6-dichloronicotinate | Bromination | This compound | |

| Methyl 5-bromo-6-chloronicotinate | SNAr with diethyl malonate, hydrolysis, decarboxylation, esterification | This compound | nih.gov |

| 2,4-dichloro-6-picoline | Multi-step synthesis | Ethyl 4,6-dichloronicotinate | chemicalbook.com |

Regioselective Halogenation Approaches in Nicotinate (B505614) Synthesis

The regioselective introduction of halogens onto a nicotinate framework is a critical aspect of synthesizing compounds like this compound. The position of halogenation is directed by the electronic properties of the pyridine ring and any existing substituents. The use of N-halosuccinimides (NCS, NBS, NIS) in solvents like hexafluoroisopropanol (HFIP) has been shown to be an effective method for the regioselective halogenation of a wide range of arenes and heterocycles under mild conditions. organic-chemistry.orgnih.gov This method offers high yields and can be used for bromination, chlorination, and iodination. organic-chemistry.org The unique properties of HFIP enhance the reactivity of the N-halosuccinimide, often precluding the need for a catalyst. organic-chemistry.org

The reactivity-selectivity principle is also a key consideration, particularly in radical halogenation. youtube.com Bromination is generally less reactive and more selective than chlorination, allowing for greater control over the position of substitution. youtube.com This selectivity is crucial when multiple reactive sites are available on the nicotinate ring. For instance, in radical bromination, the reaction preferentially occurs at the more substituted carbon due to the formation of a more stable radical intermediate. youtube.com

Halogen Exchange Reactions in Dihalonicotinic Acid Systems

Halogen exchange reactions, often referred to as Finkelstein reactions in the aliphatic series, represent another strategic approach to introduce the desired halogen pattern. manac-inc.co.jpfrontiersin.org This type of reaction involves the substitution of one halogen atom for another. manac-inc.co.jp In the context of synthesizing this compound, a potential route could involve the selective exchange of a chlorine atom for a bromine atom in a dichloronicotinate precursor.

For example, starting with a compound like 2,5-dibromonicotinic acid, a halogen exchange can be induced to replace the bromine at the 2-position with a chlorine atom. While this specific example leads to a different product, it illustrates the principle of selective halogen exchange on a nicotinic acid scaffold. The success of such reactions often depends on the relative bond strengths of the carbon-halogen bonds and the reaction conditions, including the choice of solvent and the nature of the halide salt used. frontiersin.org The use of zeolites has also been shown to catalyze halogen exchange reactions between alkyl halides. rsc.org

Novel Methodologies for Introducing Bromo and Chloro Substituents

Recent advances in synthetic organic chemistry have led to the development of novel methods for the introduction of halogen atoms onto heterocyclic systems. These methodologies often focus on direct functionalization or the use of highly functionalized precursors to streamline synthetic sequences.

Direct Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions. nih.govcnr.it This strategy involves the direct conversion of a C-H bond into a C-halogen bond. While the direct, regioselective C-H bromination and chlorination of a simple nicotinate ester to produce this compound is challenging, advancements in catalysis are making such transformations more feasible.

Palladium-catalyzed C-H activation has been extensively studied for the functionalization of heterocycles. cnr.it Similarly, rhodium catalysis has been found to be effective for C-H amidation on pyridine scaffolds, where a substituent at the 2-position is crucial for reactivity. whiterose.ac.uk While not direct halogenation, these methods demonstrate the potential for activating specific C-H bonds on the pyridine ring for further functionalization.

The use of frustrated Lewis pairs has also been explored for the functionalization of N-heterocycles, although direct lithiation of pyridine can be complicated by its π-deficient character. d-nb.info

Precursor-Based Synthesis and Derivatization

The synthesis of this compound can also be achieved through the derivatization of specifically designed precursors. This approach allows for greater control over the final substitution pattern.

For instance, a synthetic route could start from a precursor that already contains one of the required halogens and a functional group that can be converted into the other halogen. An example of a precursor-based approach is the synthesis starting from methyl 5-bromo-6-chloronicotinate, which is then elaborated to the final product. nih.gov

The synthesis of functionalized organometallic reagents, such as those of magnesium and zinc, from polyfunctionalized precursors offers another versatile strategy. beilstein-journals.orguni-muenchen.de These organometallic intermediates can then undergo various reactions, including cross-coupling, to introduce the desired substituents. For example, a diiodinated heterocycle can be selectively converted into a mono-zincated intermediate, which can then be functionalized. beilstein-journals.org

| Precursor Type | Key Strategy | Resulting Intermediate | Reference |

| Halogenated Nicotinate | Elaboration of existing functional groups | Target Molecule | nih.gov |

| Polyfunctional Heterocycle | Selective organometallic reagent formation | Functionalized Heterocycle | beilstein-journals.org |

Optimization of Reaction Conditions for Synthetic Efficiency

The efficiency of the synthesis of this compound is paramount for its commercial viability. This involves careful optimization of various reaction parameters to maximize yield, minimize reaction times, and reduce the formation of byproducts.

Considerations for Large-Scale Industrial Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a unique set of challenges and considerations. The primary goals are to ensure process safety, cost-effectiveness, and consistent product quality.

One of the initial steps in many synthetic routes towards nicotinates involves the use of precursors like 2-chloronicotinic acid. google.com The synthesis of such precursors often requires robust and scalable methods. For instance, a method for producing 2-chloronicotinic acid involves the reaction of solid phosgene (B1210022) with N,N-dimethylformamide, followed by a series of steps including reaction with an enol ether and cyclization. google.com While effective, the use of phosgene necessitates stringent safety protocols in an industrial setting due to its high toxicity.

Alternative, safer routes are continuously being explored. For example, the synthesis of substituted nicotinates can be achieved through cross-coupling reactions. A study on the synthesis of a retinoid X receptor agonist involved the coupling of an aniline (B41778) derivative with ethyl 6-chloronicotinate. jst.go.jp For large-scale production, optimizing this coupling reaction would involve selecting a cost-effective and efficient catalyst, as well as a solvent that facilitates easy product isolation and recycling. jst.go.jp The choice of solvent is critical; for example, cyclopentyl methyl ether (CPME) has been used as a more environmentally friendly alternative to other solvents. jst.go.jp

Furthermore, reaction conditions such as temperature and pressure must be carefully controlled to ensure optimal yield and minimize energy consumption. For instance, in the synthesis of related heterocyclic compounds, it has been shown that increasing the reaction temperature can improve yields up to a certain point, after which product decomposition may occur. mdpi.com

The following table summarizes key considerations for the large-scale synthesis of nicotinate derivatives:

| Parameter | Considerations for Large-Scale Production | Example from Nicotinate Synthesis |

| Starting Materials | Availability, cost, and safety of raw materials. | Utilizing readily available and less hazardous precursors to 2-chloronicotinic acid. google.com |

| Catalyst | Cost, efficiency, and ease of separation/recycling. | Employing cost-effective palladium or nickel catalysts for cross-coupling reactions. uantwerpen.be |

| Solvent | Low toxicity, ease of recovery, and minimal environmental impact. | Using greener solvents like cyclopentyl methyl ether (CPME). jst.go.jp |

| Temperature | Optimization to maximize reaction rate while minimizing energy consumption and side reactions. | Determining the optimal temperature to avoid product decomposition. mdpi.com |

| Pressure | Maintaining safe operating pressures, especially when using gaseous reagents. | |

| Work-up & Purification | Simple and efficient procedures to isolate the final product with high purity. | Development of purification methods like recrystallization to avoid chromatography. jst.go.jp |

Sustainable and Green Chemistry Principles in Nicotinate Synthesis

The application of green chemistry principles is becoming increasingly important in chemical manufacturing to minimize environmental impact. dergipark.org.trresearchgate.net This approach focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. dergipark.org.tr

Key principles of green chemistry relevant to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Use of Safer Solvents and Auxiliaries: Employing solvents that are non-toxic, biodegradable, and derived from renewable resources where possible. alfa-chemistry.com The use of water as a solvent in the presence of nanomicelles to facilitate organic reactions is a promising green approach. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net Microwave-assisted synthesis is one technique that can lead to milder reaction conditions and enhanced selectivity. rasayanjournal.co.in

Use of Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. researchgate.net Biocatalysts, such as enzymes, can offer high selectivity under mild conditions. alfa-chemistry.com

Designing for Degradation: Creating products that can break down into innocuous substances after their intended use. researchgate.net

The synthesis of nicotinic acid derivatives can be made more sustainable by, for example, using catalytic methods that reduce waste and energy consumption. The use of solid-supported reagents and solvent-free reaction conditions, often coupled with microwave irradiation, has been reported for the synthesis of various nitrogen-containing heterocycles. rasayanjournal.co.in These methods offer advantages such as the use of non-corrosive and inexpensive reagents, contributing to a more economically and environmentally friendly process. rasayanjournal.co.in

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also significantly improve the greenness of a process by reducing solvent use and waste generation. researchgate.net For instance, a four-step, one-pot sequence has been reported for the synthesis of a complex molecule involving a Suzuki-Miyaura cross-coupling of a nicotinate derivative. researchgate.net

The table below highlights the application of green chemistry principles in the synthesis of nicotinates:

| Green Chemistry Principle | Application in Nicotinate Synthesis | Reference |

| Atom Economy | Utilizing catalytic cross-coupling reactions to maximize atom incorporation. | nih.gov |

| Safer Solvents | Employing water with nanomicelles or greener organic solvents like CPME. | jst.go.jpresearchgate.net |

| Energy Efficiency | Using microwave-assisted synthesis to reduce reaction times and energy input. | rasayanjournal.co.in |

| Catalysis | Employing biocatalysts or transition metal catalysts to improve efficiency and reduce waste. | alfa-chemistry.com |

| Waste Prevention | Developing one-pot synthesis procedures to minimize intermediate isolation and purification steps. | researchgate.net |

By integrating these strategic considerations and green chemistry principles, the synthesis of this compound and its precursors can be optimized for both industrial-scale efficiency and environmental sustainability.

Advanced Chemical Transformations and Reactivity Profiles of Ethyl 4 Bromo 6 Chloronicotinate

Transition-Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The differential reactivity of the bromine and chlorine substituents on the pyridine (B92270) ring of ethyl 4-bromo-6-chloronicotinate makes it an ideal substrate for selective cross-coupling reactions. These reactions are pivotal for constructing carbon-carbon and carbon-nitrogen bonds, which are fundamental to the architecture of many pharmaceutical and agrochemical compounds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are extensively used to mediate a variety of cross-coupling reactions, offering mild and chemoselective conditions for the synthesis of complex molecules. researchgate.net

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. libretexts.org In the context of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 4-position. This reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, and a base to facilitate the transmetalation step. mdpi.comnih.gov The Suzuki-Miyaura coupling is valued for the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

Stille Coupling: The Stille coupling reaction forms carbon-carbon bonds by reacting an organotin compound with an organic halide. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound can be directed to the more reactive 4-position. While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful method forges carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org The reaction has broad applications in the synthesis of aryl amines. organic-chemistry.org With this compound, selective amination can be achieved at the 4-position, taking advantage of the differential reactivity of the halogens. researchgate.net

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Coupling Reaction | Reagents | Key Features |

| Suzuki-Miyaura | Organoboron compounds | Mild conditions, low toxicity of reagents |

| Stille | Organotin compounds | Versatile C-C bond formation, toxic reagents |

| Buchwald-Hartwig | Amines | Forms C-N bonds, wide substrate scope |

Nickel-Mediated Coupling Reactions

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. uantwerpen.be Nickel-catalyzed Negishi couplings are known for their ability to form C-C bonds under mild conditions and tolerate a wide range of functional groups. dicp.ac.cn Research has demonstrated the use of nickel catalysts in the Negishi coupling of various heterocyclic halides, including chloro- and bromopyridines. beilstein-journals.orguni-muenchen.de The reaction with this compound would be expected to show selectivity for the bromo substituent.

Cobalt-Catalyzed Cross-Coupling of Organometallic Reagents

Cobalt catalysis has emerged as a valuable tool for cross-coupling reactions, particularly with organometallic reagents like organozincs. uni-muenchen.deresearchgate.net These reactions often proceed with high chemoselectivity. For instance, cobalt-catalyzed cross-couplings of functionalized alkylzinc reagents with various (hetero)aryl halides, including chloronicotinates, have been reported to furnish alkylated pyridines in good yields. researchgate.netuni-muenchen.de The reaction conditions can be tuned to favor coupling at either the bromo or chloro position, depending on the specific catalyst system and reaction parameters.

Diastereoselective and Regioselective Coupling Methodologies

The development of diastereoselective and regioselective coupling methods is crucial for the synthesis of complex molecules with defined stereochemistry. In the context of this compound, regioselectivity is inherently possible due to the different reactivities of the two halogen atoms. Theoretical and experimental studies on related dihalogenated heterocycles have shown that factors like the choice of catalyst, ligand, and reaction conditions can precisely control which halogen participates in the coupling reaction. mdpi.com For example, cobalt-catalyzed cross-couplings have demonstrated high diastereoselectivity when using chiral alkylzinc reagents. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic rings. masterorganicchemistry.com The pyridine ring in this compound is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom and the halogen substituents.

Displacement of Halogen Substituents with Oxygen Nucleophiles (e.g., Alkoxides)

The halogen atoms on the pyridine ring of this compound can be displaced by oxygen nucleophiles, such as alkoxides, through an SNAr mechanism. libretexts.orgresearchgate.net The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate. libretexts.org The position of substitution (4- or 6-) can be influenced by the reaction conditions and the nature of the alkoxide. Generally, the chlorine atom at the 6-position is more susceptible to nucleophilic attack than the bromine at the 4-position in SNAr reactions, although this can be influenced by the specific nucleophile and conditions.

Displacement of Halogen Substituents with Nitrogen Nucleophiles (e.g., Amines, Amidation)

The pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the selective displacement of its halogen substituents. The chlorine atom at the 6-position is generally more reactive towards nucleophiles than the bromine atom at the 4-position. This differential reactivity allows for controlled, stepwise functionalization of the pyridine core.

The reaction with various amines leads to the formation of 6-amino-4-bromonicotinate derivatives. For instance, the reaction of this compound with secondary amines, such as piperazine (B1678402) or morpholine, in the presence of a palladium catalyst and a base like cesium carbonate, results in the formation of the corresponding 6-substituted amino derivatives. rsc.org These reactions are often carried out in solvents like dimethoxyethane (DME) and heated to temperatures between 60-80°C to achieve completion within a few hours. rsc.org

The direct amidation of the ester group can also be achieved, although this typically requires specific catalytic systems.

Table 1: Displacement of Halogen Substituents with Nitrogen Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Reference |

| Secondary Amines | Pd-catalyst, Cs₂CO₃, DME, 60-80°C | Ethyl 4-bromo-6-(substituted amino)nicotinate | rsc.org |

Functional Group Interconversions of the Carboxylate Moiety

The ethyl carboxylate group at the 3-position of the pyridine ring can undergo several important transformations, providing access to other key functional groups.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-6-chloronicotinic acid, under either acidic or basic conditions. Basic hydrolysis is commonly performed using an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to precipitate the carboxylic acid. google.com This transformation is a fundamental step in the synthesis of many derivatives, as the resulting nicotinic acid can be further functionalized. For example, it can be converted to an acid chloride, which is a highly reactive intermediate for the synthesis of amides and other esters. uark.edu

Table 2: Ester Hydrolysis to Nicotinic Acids

| Reagents and Conditions | Product | Reference |

| 1. NaOH (aq) 2. HCl (aq) | 4-bromo-6-chloronicotinic acid | google.com |

While hydrolysis followed by amidation of the resulting carboxylic acid is a common route, direct amidation of the ethyl ester is also possible. This transformation typically requires a catalyst to facilitate the reaction between the less reactive ester and an amine. For example, lanthanum(III) triflate has been shown to be an effective catalyst for the direct amidation of related ethyl chloronicotinates with amines like benzylamine. chemicalbook.com This method offers a more direct route to nicotinamide (B372718) derivatives, avoiding the need to isolate the intermediate carboxylic acid.

Table 3: Direct Amidation of the Ester

| Amine | Reagents and Conditions | Product | Reference |

| Benzylamine | La(OTf)₃ | N-benzyl-4-bromo-6-chloronicotinamide | chemicalbook.com |

Reductive Transformations of the Ester and Pyridine Core

The ester and pyridine functionalities of this compound can be selectively or tandemly reduced to afford alcohols and other reduced species.

The ethyl ester can be reduced to the corresponding primary alcohol, (4-bromo-6-chloropyridin-3-yl)methanol, using powerful reducing agents. fluorochem.co.uk Diisobutylaluminum hydride (DIBAL-H) is a particularly useful reagent for this transformation as it can selectively reduce esters to aldehydes at low temperatures, or to primary alcohols with the use of excess reagent or higher temperatures. rsc.orgyoutube.commasterorganicchemistry.com This selective reduction provides access to a key synthetic intermediate with a hydroxymethyl group at the 3-position.

Table 4: Reduction of the Ester to Corresponding Nicotinols

| Reagent | Product | Reference |

| Diisobutylaluminum Hydride (DIBAL-H) | (4-bromo-6-chloropyridin-3-yl)methanol | rsc.orgyoutube.com |

While less common for this specific substrate, reductive processes can sometimes lead to ring expansion reactions in related heterocyclic systems. For example, the reduction of cyclic ketoximes fused to aromatic rings with diisobutylaluminum hydride (DIBAL-H) has been shown to result in a regioselective ring expansion, affording bicyclic heterocycles. acs.org This type of transformation involves a rearrangement of the pyridine core and could potentially lead to the formation of diazepine (B8756704) or other expanded ring systems under specific reductive conditions.

C-H Functionalization Studies Adjacent to the Halogenated Pyridine Nucleus

The direct functionalization of carbon-hydrogen (C-H) bonds on pyridine rings is a field of intense research, offering a more atom-economical and efficient route to complex molecules by avoiding pre-functionalization steps. However, the pyridine nucleus presents significant challenges due to its inherent electron-deficient nature, which deactivates the ring towards many C-H activation catalysts. nih.govsnnu.edu.cn This challenge is amplified in substrates like this compound, where the presence of three electron-withdrawing groups—a bromo, a chloro, and an ethyl carboxylate group—further reduces the electron density of the pyridine core, making C-H activation particularly arduous.

The focus of this section is on the C-H bond at the C5 position, which is adjacent to the halogen substituents. This position is electronically and sterically hindered, making its selective functionalization a formidable synthetic problem. Research on pyridine C-H functionalization has historically favored the C2 and C4 positions, which are more electronically activated. beilstein-journals.org Meta-functionalization, at the C3 or C5 positions, remains a more complex endeavor, often necessitating specialized strategies such as the installation of directing groups or temporary dearomatization of the pyridine ring. snnu.edu.cn

While specific C-H functionalization studies at the C5 position of this compound are not extensively documented in the literature, insights can be drawn from research on other electron-deficient pyridine systems. Transition metal catalysis, particularly with palladium (Pd) and rhodium (Rh), has emerged as a leading strategy for tackling these difficult transformations. rsc.orglucp.netsnnu.edu.cn

For instance, palladium-catalyzed C-H arylation has been successfully applied to various electron-deficient pyridines. nih.govnih.gov These reactions often require a combination of a palladium catalyst, a ligand, a base, and sometimes a silver salt co-oxidant to achieve high regioselectivity and yield. nih.gov The reaction conditions must be carefully optimized to overcome the low reactivity of the substrate. A study by Sames and co-workers on the Pd-catalyzed arylation of electron-deficient pyridines highlighted the necessity of specific reagents, such as pivalic acid and silver carbonate, to promote selective functionalization. nih.gov Such methodologies represent a plausible, albeit challenging, approach for the functionalization of the C5-H bond in this compound.

The table below illustrates a representative palladium-catalyzed C-H arylation reaction, based on conditions developed for other electron-deficient pyridine substrates. nih.gov This serves as a model for the potential transformation of this compound.

| Entry | Arylating Agent | Catalyst | Ligand | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Methylphenylboronic Acid | Pd(OAc)₂ | n-BuAd₂P | Cs₂CO₃ / Ag₂CO₃ / Pivalic Acid | Toluene | 120 | Not Reported for this specific substrate | nih.gov |

Rhodium-catalyzed reactions also offer a powerful alternative for C-H activation. acs.org Rh(III) catalysts, in particular, have been effective in the oxidative annulation and heteroarylation of pyridines. lucp.netacs.org However, these methods often rely on directing groups to achieve the desired regioselectivity, a feature not intrinsically present for the C5 position in the target molecule without further modification.

Mechanistic Investigations into Reactions Involving Ethyl 4 Bromo 6 Chloronicotinate

Elucidation of Detailed Reaction Pathways for Cross-Coupling and Substitution

The reactivity of Ethyl 4-bromo-6-chloronicotinate is dominated by the two halogen substituents on the pyridine (B92270) ring, which serve as handles for cross-coupling and nucleophilic substitution reactions. The distinct reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone for forming carbon-carbon and carbon-heteroatom bonds using this substrate. The generally accepted pathway for reactions like Suzuki, Negishi, and C-P couplings proceeds through a well-defined catalytic cycle. In these transformations, the C-Br bond at the 4-position is typically more reactive than the C-Cl bond at the 6-position due to its lower bond dissociation energy, enabling selective functionalization.

A general palladium-catalyzed cross-coupling pathway involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the nicotinate (B505614) ester, forming a square planar Pd(II) complex.

Transmetalation: An organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final product and regenerating the Pd(0) catalyst.

Besides palladium, other transition metals like nickel and cobalt are effective catalysts. nii.ac.jp Nickel-catalyzed C-P cross-coupling reactions, for instance, are thought to follow pathways analogous to the Michaelis–Arbuzov reaction, incorporating a catalytic intermediate step. beilstein-journals.org Cobalt-catalyzed couplings have also been explored, with mechanistic studies suggesting that these transformations may not proceed through radical intermediates. researchgate.net

Below is a summary of various cross-coupling reactions involving similar pyridine-based substrates.

| Reaction Type | Catalyst/Reagents | Key Features |

| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid, Na₂CO₃/Et₃N | Couples aryl groups at the 5-position of bromonicotinates. lookchem.com |

| Negishi Coupling | Pd(PPh₃)₄, Organozinc reagent | Efficient for creating C-C bonds with both 2-bromo- and 2-chloropyridines. researchgate.net |

| Iron-Catalyzed Coupling | FeCl₂, Benzylic manganese chloride | Couples benzylic groups with aryl halides. uni-muenchen.de |

| C-P Coupling | NiCl₂, Trialkyl phosphite | Forms phosphonate (B1237965) esters from aryl bromides. beilstein-journals.org |

Substitution Reactions: The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing ester group and halogen atoms, makes this compound susceptible to Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks one of the halogen-bearing carbon atoms, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of the halide leaving group restores the aromaticity of the ring.

The relative leaving group ability in SNAr reactions is a critical factor. Generally, fluoride (B91410) is a much better leaving group than other halogens in these reactions. researchgate.net For this compound, the specific reaction conditions and the nature of the nucleophile determine which halogen is substituted. The positions ortho and para to the ring nitrogen are particularly activated for nucleophilic attack.

Understanding the Origins of Chemo-, Regio-, and Stereoselectivity in Transformations

Selectivity in reactions involving this compound is governed by a combination of electronic, steric, and mechanistic factors.

Chemoselectivity and Regioselectivity: The primary driver of selectivity is the differential reactivity of the C4-Br and C6-Cl bonds. In palladium-catalyzed cross-coupling reactions, oxidative addition occurs preferentially at the more labile C-Br bond. This inherent chemoselectivity allows for the regioselective synthesis of 4-substituted-6-chloronicotinates. The resulting products can then undergo a second coupling or substitution reaction at the C6-Cl position, providing a pathway to di-substituted pyridines.

Electronic effects from the pyridine nitrogen and the ester group also direct reactivity. For instance, in Negishi cross-coupling reactions using organozinc reagents, the choice of catalyst and ligands can fine-tune the regioselectivity. researchgate.net Similarly, directed metalation strategies, using groups that can coordinate to a metalating agent, can precisely control the site of functionalization on a heterocyclic ring. beilstein-journals.org

However, steric hindrance can override these electronic preferences. The coupling of sterically demanding reagents, such as 2,4,6-trimethylboronic acid, with bromonicotinates has been reported to be unsuccessful, highlighting the importance of steric factors. lookchem.com

Stereoselectivity: In reactions where new chiral centers are formed, stereoselectivity becomes crucial. For example, in the conjugate addition of α-cyano carbanions, high stereocontrol can be achieved by favoring a transition state that minimizes 1,3-allylic strain. researchgate.net Similarly, diastereoselective cobalt-catalyzed cross-coupling reactions have been developed for substituted cyclohexylzinc reagents, where the stereochemical outcome is controlled by the catalyst and substrate geometry. researchgate.net

Kinetic and Thermodynamic Analysis of Chemical Reactivity

A quantitative understanding of the reactivity of this compound can be achieved through kinetic and thermodynamic analysis, often aided by computational chemistry.

Computational Analysis: Density Functional Theory (DFT) is a powerful tool for investigating the properties of molecules like this compound. DFT calculations can be used to determine optimized geometries, vibrational frequencies, and thermodynamic properties. researchgate.net For instance, methods like B3LYP with basis sets such as 6-311++G(d,p) are employed to calculate these parameters. researchgate.net

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Analysis of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Role of Solvents and Additives in Reaction Outcomes

The choice of solvent and the use of specific additives can profoundly influence the yield, selectivity, and rate of reactions involving this compound.

Role of Solvents: Solvents play multiple roles: they dissolve reactants, stabilize charged intermediates and transition states, and can sometimes directly participate in the reaction mechanism. In cross-coupling reactions, common solvents include ethers like tetrahydrofuran (B95107) (THF) and dioxane, or polar aprotic solvents like dimethylformamide (DMF). The selection of a solvent can dramatically impact reaction outcomes. For example, a screening of co-solvents for an acylation reaction of an arylzinc reagent showed that a mixture of THF and dioxane gave a significantly higher yield compared to mixtures with NMP, DMPU, or DMF. uni-muenchen.de

Effect of Solvents on Acylation Yield uni-muenchen.de

| Co-Solvent with THF | Yield (%) |

|---|---|

| Dioxane | 64 |

| MeCN | 60 |

| DMPU | 45 |

| NMP | 42 |

| DMF | 38 |

Role of Additives: Additives are often essential for the success of a reaction.

Bases: In Suzuki couplings, bases such as sodium carbonate (Na₂CO₃) or triethylamine (B128534) (Et₃N) are crucial for activating the organoboron species in the transmetalation step. lookchem.com

Salts: Lithium chloride (LiCl) is a particularly important additive in the preparation and use of organozinc and organomagnesium reagents. It breaks up metallic clusters and polymeric aggregates of the organometallic reagents, increasing their solubility and reactivity. The presence of LiCl is often essential for achieving efficient metal insertion into aryl halides. uni-muenchen.deuni-muenchen.de

Other Additives: In certain specialized reactions, other additives play key roles. For example, in a shuttle catalysis process for dehalogenation, tetramethyldisiloxane was used as a hydride source. ethz.ch

The careful optimization of solvents and additives is therefore a critical aspect of designing synthetic routes that utilize this compound.

Synthetic Utility of Ethyl 4 Bromo 6 Chloronicotinate As a Versatile Building Block in Organic Synthesis

Synthesis of Substituted Pyridine (B92270) Derivatives with Diverse Functionalities

The presence of two different halogen atoms at positions 4 and 6 of the pyridine ring allows for selective functionalization, typically through cross-coupling reactions. This regioselectivity is key to synthesizing specifically substituted pyridine derivatives. udhtu.edu.ua The chloro and bromo groups can be replaced by various other functionalities, such as amino, aryl, and alkyl groups, leading to medicinally relevant pyridines. whiterose.ac.uk

The synthesis of new substituted pyridines is of significant interest as these structures are core components of many pharmacologically active compounds. udhtu.edu.uagu.se For example, the reaction of 3-substituted 2,6-dichloropyridines with nucleophiles like 1-methylpiperazine (B117243) has been studied to understand regioselectivity, which is crucial for designing drug molecules. gu.se While not the exact starting material, these studies on related dihalopyridines underscore the principles that make ethyl 4-bromo-6-chloronicotinate a valuable precursor for creating libraries of substituted pyridines. gu.seorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are commonly employed to introduce new carbon-carbon bonds at the halogenated positions. researchgate.netacs.org

Table 1: Examples of Reactions for Synthesizing Substituted Pyridines

| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 2-Bromo- or 2-Chloropyridines | Organozinc Reagents, Pd(PPh₃)₄ | Negishi Cross-Coupling | Substituted 2,2′-Bipyridines | researchgate.net |

| 2,6-Dichloropyridines | 1-Methylpiperazine | Nucleophilic Substitution | Mono- or Di-substituted Piperazinyl-pyridines | gu.se |

| Ethyl 2-chloronicotinate | Arylboronic acids | Suzuki Coupling | 2-Aryl-nicotinates | acs.org |

Precursors for Complex Heterocyclic Ring Systems (e.g., Quinazolinones, Pyridones, Azaindoles)

The strategic placement of reactive groups on the this compound scaffold makes it an excellent precursor for building more complex, fused heterocyclic systems.

Quinazolinones: Quinazolinones are a class of compounds with significant pharmacological importance. ekb.eg this compound can serve as a starting point for aza-quinazolinones. whiterose.ac.uk The synthesis often involves a C-H amidation/cyclization methodology, where the pyridine nitrogen is incorporated into the new fused ring system. whiterose.ac.uk While direct synthesis of quinazolinones from this specific starting material is not extensively detailed, related compounds like 7-bromo-6-chloro-4(3H)-quinazolinone are key intermediates in the synthesis of drugs such as halofuginone, highlighting the value of the bromo-chloro substitution pattern on a heterocyclic core. google.com

Pyridones: Pyridones are another important class of heterocycles found in numerous therapeutic agents. researchgate.netresearchgate.net The synthesis of pyridone derivatives can be achieved from halogenated pyridines. For instance, diazotization of a compound like 5-bromo-4-chloropyridin-2-amine, followed by further reactions, yields dihalogenated pyridones. acs.org These intermediates can then undergo nucleophilic displacement of the chloride, followed by Suzuki coupling to build complex biaryl structures. acs.org The this compound scaffold is suitable for similar transformations, where the chloro group can be converted to a hydroxyl or alkoxy group to form the pyridone tautomer, and the bromo group can be used for further elaboration. acs.orgorganic-chemistry.org

Azaindoles: Azaindoles, or pyrrolopyridines, are privileged scaffolds in medicinal chemistry, notably in the development of kinase inhibitors. nih.gov The synthesis of substituted azaindoles can begin from appropriately functionalized pyridines. For example, ethyl 6-bromo-4-azaindole-2-carboxylate is a known compound used in synthetic chemistry. synblock.com Starting from this compound, a synthetic route to an azaindole would typically involve the introduction of a nitrogen-containing side chain, often at the 4-position after substitution of the bromine, followed by an intramolecular cyclization to form the fused pyrrole (B145914) ring. The synthesis of 4-substituted-7-azaindoles often proceeds through N-oxidation of the pyridine ring followed by rearrangement, a strategy that could be adapted for precursors derived from this compound. google.com

Preparation of Functionally Diverse Organic Compounds for Material Science

While specific applications of this compound in material science, such as for an "anti-breakage silk ribbon coating," are not detailed in the available research, its utility as a versatile building block allows for the synthesis of functionally diverse compounds with potential in this field. whiterose.ac.uksigmaaldrich.com The ability to introduce various functional groups through selective cross-coupling reactions allows for the tailoring of molecular properties like conjugation, light-emission, and thermal stability, which are critical for materials applications. For instance, the synthesis of highly conjugated systems containing pyridine units can lead to novel organic electronic materials. ambeed.com The principles used to create complex molecules for medicinal purposes are directly transferable to the synthesis of new materials. sigmaaldrich.com

Role in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. Convertible isocyanides are powerful reagents in MCRs like the Ugi reaction. researchgate.net It has been shown that 2-bromo-6-isocyanopyridine (B2597283) is an excellent convertible isocyanide, where the pyridyl group acts as a stable and effective leaving group after the initial MCR. researchgate.net Although not a direct use of this compound, this demonstrates the potential of its derivatives. By converting the chloro or bromo substituent of this compound into an isocyanide, this scaffold could be employed in MCRs to rapidly generate complex molecular libraries.

Cascade processes, involving a series of intramolecular reactions, can also be initiated from highly functionalized precursors. The differential reactivity of the halogens on this compound allows for the sequential introduction of functional groups that can then participate in a planned cascade, leading to the rapid assembly of complex polycyclic structures. whiterose.ac.uk

Design and Synthesis of Scaffolds for Chemical Probe Development

Chemical probes are small molecules used to study biological processes and validate therapeutic targets. The development of such probes often requires the synthesis of focused libraries of compounds to establish structure-activity relationships (SAR). This compound is an ideal starting scaffold for this purpose. sigmaaldrich.com Its multiple, selectively addressable reaction sites allow for systematic modification and the creation of a diverse set of analogues from a common intermediate.

This approach is exemplified in the discovery of inhibitors for various biological targets. For instance, the development of BET bromodomain inhibitors involved the synthesis of complex pyrrolo[2,3-c]pyridine cores. nih.gov The synthesis of such scaffolds often starts from functionalized pyridines, highlighting the importance of versatile building blocks like this compound in creating the foundational structures for probe development. nih.govsigmaaldrich.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Methylpiperazine |

| Halofuginone |

| 7-Bromo-6-chloro-4(3H)-quinazolinone |

| 5-Bromo-4-chloropyridin-2-amine |

| Ethyl 6-bromo-4-azaindole-2-carboxylate |

| 2-Bromo-6-isocyanopyridine |

| Ethyl 2-chloronicotinate |

Emerging Research Directions and Advanced Synthetic Strategies Involving Halogenated Nicotinates

Implementation of Flow Chemistry for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, scalability, and process control. noelresearchgroup.comsyrris.jp The synthesis of halogenated nicotinates is an area where flow chemistry is beginning to demonstrate considerable potential.

Flow reactors provide superior heat and mass transfer, allowing for reactions to be conducted under conditions that would be hazardous in large-scale batch reactors. nih.gov For instance, highly exothermic or reactions involving unstable intermediates can be managed more safely in the small, well-defined reaction zones of a flow system. This is particularly relevant for the synthesis of complex heterocyclic compounds where precise temperature control is crucial for selectivity and yield.

A key advantage of flow chemistry is the ability to streamline multi-step syntheses into a continuous, automated process. noelresearchgroup.com This approach minimizes manual handling of intermediates, reduces waste, and can significantly shorten production times. For the synthesis of active pharmaceutical ingredients (APIs) derived from halogenated nicotinates, such as certain kinase inhibitors, flow processes have been developed that demonstrate improved yields and efficiency. nih.gov For example, a modular flow synthesis of Imatinib, a tyrosine kinase inhibitor, highlights the potential for this technology in producing complex pharmaceuticals. nih.gov

The table below illustrates a hypothetical comparison of a traditional batch synthesis versus a flow chemistry approach for a generic halogenated nicotinate (B505614) derivative, highlighting the potential improvements.

Table 1: Comparison of Batch vs. Flow Synthesis for a Halogenated Nicotinate Derivative

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Reaction Time | 12-24 hours | 15-60 minutes |

| Yield | 60-75% | 80-95% |

| Safety | Higher risk with exothermic reactions | Enhanced safety through better thermal control |

| Scalability | Difficult, requires significant redevelopment | Readily scalable by running the system for longer |

| Process Control | Limited | Precise control over reaction parameters |

Exploration of Photoredox Catalysis in Halogenated Pyridine (B92270) Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.orgacs.orguni-regensburg.de This methodology is particularly well-suited for the functionalization of halogenated pyridines, offering new pathways for their transformation that are often complementary to traditional methods. acs.orgchemrxiv.org

The core principle of photoredox catalysis involves a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate substrates. mdpi.comkaust.edu.sa This allows for the generation of radical intermediates from precursors that are often unreactive under thermal conditions. acs.org For halogenated pyridines, this can facilitate a range of transformations, including C-H functionalization, cross-coupling reactions, and the introduction of various functional groups. acs.orgsioc-journal.cn

Recent studies have demonstrated the utility of dual catalytic systems that combine a photoredox catalyst with a transition metal catalyst, such as nickel or palladium. sioc-journal.cnprinceton.edunih.gov This synergistic approach allows for the coupling of a wide range of radical precursors with halogenated pyridines. For instance, the combination of an iridium-based photocatalyst with a nickel catalyst has been shown to be effective for the C-H arylation of heteroarenes. sioc-journal.cn

The table below summarizes some recent examples of photoredox-catalyzed transformations of halogenated pyridines.

Table 2: Examples of Photoredox-Catalyzed Reactions on Halogenated Pyridines

| Reaction Type | Substrate | Coupling Partner | Photocatalyst | Key Features |

|---|---|---|---|---|

| C-H Arylation | Pyridine Derivative | Aryl Diazonium Salt | Ru(bpy)₃²⁺ | Dual catalysis with Palladium, mild conditions. nih.gov |

| α-Amino Alkylation | Halogenated Pyridine | α-Silylamine | Iridium Complex | Enantioselective, net oxidative process. acs.org |

| Reductive Dehalogenation | α-Acyl Halide Pyridine | Hantzsch Ester | Eosin Y | Tin-free, mild conditions. acs.org |

Development of Chemo- and Regioselective Functionalization Techniques

A significant challenge in the synthesis of complex molecules from dihalogenated pyridines, such as ethyl 4-bromo-6-chloronicotinate, is achieving selective functionalization at a specific halogenated site. nih.govacs.org The development of chemo- and regioselective methods is therefore of paramount importance for the efficient construction of target molecules.

The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is a fundamental principle that can be exploited for selective cross-coupling reactions. nih.govacs.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, often show a preference for oxidative addition at the more reactive C-Br bond over the C-Cl bond. This intrinsic reactivity difference allows for sequential functionalization, where the bromine is replaced first, followed by a subsequent reaction at the chlorine position under more forcing conditions.

However, achieving selectivity can be more complex than simply relying on bond dissociation energies. Factors such as the choice of catalyst, ligands, and reaction conditions can significantly influence the regiochemical outcome. nih.govresearchgate.net For instance, in the cross-coupling of 2,4-dibromopyridine, the typical C2-selectivity can be inverted to C4-selectivity by changing the palladium catalyst system. acs.org Ligand design plays a crucial role in modulating the steric and electronic properties of the catalyst, thereby directing it to a specific reaction site. researchgate.net

Recent research has focused on developing catalytic systems that can override the intrinsic reactivity of the substrate. This includes the use of directing groups that can chelate to the metal catalyst and position it for reaction at a specific C-H or C-X bond. nih.gov

The table below provides examples of selective functionalization strategies for dihalogenated pyridines.

Table 3: Strategies for Selective Functionalization of Dihalogenated Pyridines

| Substrate Type | Reaction Type | Selectivity | Catalytic System/Conditions | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridines | Suzuki-Miyaura Coupling | C4-selective | Palladium/Specific Ligand | nih.gov |

| 2,6-Dibromopyridine | C-N Coupling (Amination) | Mono-substitution | Copper-catalyzed | researchgate.net |

| 6-Bromo-2-chloropyridine C-nucleoside | Suzuki-Miyaura Coupling | Chemoselective at C-Br | Pd(dppf)Cl₂ | rsc.org |

Design and Application of Novel Catalytic Systems for Challenging Transformations

Overcoming the inertness of certain C-X and C-H bonds in halogenated nicotinates often requires the development of novel catalytic systems. Research in this area is focused on designing more active, selective, and robust catalysts that can operate under milder conditions. nih.govrsc.org

Ligand design is a cornerstone of this effort. The electronic and steric properties of ligands coordinated to a transition metal center can have a profound impact on the catalyst's reactivity and selectivity. rsc.orgrsc.org For example, in rhodium-catalyzed aryl additions to nicotinate salts, the use of different phosphine (B1218219) ligands, such as BINAP versus BOBPHOS, can switch the regioselectivity of the addition from the C6 to the C2 position. nih.govresearchgate.net

Furthermore, the development of catalysts that are stable and active in different states is an area of growing interest. For example, the influence of palladium catalyst speciation, whether it exists as a mononuclear species, clusters, or nanoparticles, has been shown to affect the regioselectivity of cross-coupling reactions with dihalogenated pyridines. nih.govacs.org

Manganese-based aminopyridine complexes have also emerged as promising catalysts for the oxidative functionalization of C-H bonds, challenging the dominance of more traditional iron-based systems. mdpi.com These catalysts can operate at low loadings and utilize environmentally benign oxidants like hydrogen peroxide.

The table below highlights some novel catalytic systems and their applications in the transformation of pyridine derivatives.

Table 4: Novel Catalytic Systems for Pyridine Functionalization

| Catalyst System | Transformation | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Rhodium/BOBPHOS | Regioselective Arylation | N-Alkyl Nicotinate Salts | Catalyst-controlled C2 selectivity | nih.govresearchgate.net |

| Palladium Clusters | Regioselective Cross-Coupling | 2,4-Dibromopyridine | Atypical C4 selectivity | acs.org |

| Mn-Aminopyridine Complexes | Oxidative C-H Functionalization | Alkanes (general principle) | Low catalyst loading, uses H₂O₂ | mdpi.com |

Strategies for Radiolabeling and Isotopic Enrichment

The incorporation of radionuclides (e.g., ¹¹C, ¹⁸F) or stable isotopes into nicotinic acid derivatives is crucial for their use in biomedical imaging techniques like Positron Emission Tomography (PET) and in drug metabolism and pharmacokinetic (DMPK) studies. nih.govresearchgate.net The development of efficient and rapid labeling strategies is a key area of research.

Late-stage functionalization, where the isotopic label is introduced in the final steps of the synthesis, is often preferred to maximize the radiochemical yield and specific activity, especially for short-lived isotopes like ¹¹C (half-life ≈ 20 minutes). For halogenated nicotinates, the existing halogen atoms can serve as handles for the introduction of radionuclides.

For example, the synthesis of 6-[¹⁸F]fluoronicotinic acid derivatives, which are important precursors for PET radiotracers, can be achieved through nucleophilic substitution of a chloro or nitro group on the pyridine ring with [¹⁸F]fluoride. researchgate.net The synthesis of [¹¹C]-labeled PET ligands often involves the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov

The table below presents some strategies for the radiolabeling of pyridine derivatives.

Table 5: Radiolabeling Strategies for Pyridine Derivatives

| Isotope | Precursor Type | Labeling Reagent | Reaction Type | Application | Reference |

|---|---|---|---|---|---|

| ¹¹C | Pyridine with -OH, -NH, or -SH group | [¹¹C]Methyl Iodide | Methylation | PET imaging of mGluR5 receptors | nih.gov |

| ¹⁸F | 6-Chloronicotinate ester | [¹⁸F]KF/Kryptofix 2.2.2 | Nucleophilic Aromatic Substitution | Synthesis of [¹⁸F]SFPy for peptide labeling | researchgate.net |

Concluding Perspectives and Future Research Trajectories

Identification of Unexplored Reactivity Profiles

The reactivity of ethyl 4-bromo-6-chloronicotinate is primarily dictated by the three distinct functional groups on the pyridine (B92270) ring. While its use in cross-coupling reactions is established, a deeper understanding of its reactivity under various conditions could unveil novel transformations. Future research should focus on:

Selective Functionalization: Developing methodologies for the selective reaction at the C4-bromo or C6-chloro position would significantly enhance its synthetic utility. This could involve the use of specific catalysts or reaction conditions that differentiate between the two halogen atoms.

Domino and Tandem Reactions: Designing one-pot multi-step reactions starting from this compound could lead to the efficient synthesis of complex heterocyclic systems. For instance, a sequence involving an initial cross-coupling followed by an intramolecular cyclization could be a powerful strategy.

Photoredox Catalysis: Investigating the behavior of this compound under photoredox conditions could open up new pathways for radical-based transformations, allowing for the introduction of a wider range of functional groups.

Potential for Integrating Green and Sustainable Synthetic Routes

The increasing emphasis on environmentally friendly chemical processes necessitates the development of greener synthetic methods for obtaining and utilizing this compound. nih.govbohrium.comrsc.orgacs.org Future research in this area could include:

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis or modification of this compound could offer a highly selective and environmentally benign alternative to traditional chemical methods.

Flow Chemistry: Transitioning the synthesis of this compound to continuous flow reactors can offer improved safety, better process control, and higher yields compared to batch processes. rsc.org

Use of Greener Solvents: Exploring the use of bio-based or recyclable solvents in the synthesis and reactions of this compound can significantly reduce the environmental impact. researchgate.net Recent studies have shown the potential of solvents like Cyrene™ for nucleophilic aromatic substitutions of nicotinic esters. researchgate.net

Future Directions in High-Throughput Synthesis and Automation

The demand for large libraries of diverse compounds for drug discovery and materials science research fuels the need for high-throughput synthesis (HTS) and automation. thieme-connect.comthieme-connect.comnih.gov For this compound, this translates to:

Automated Library Synthesis: Developing automated platforms for the parallel synthesis of derivatives of this compound would accelerate the discovery of new bioactive molecules and materials. This would involve integrating robotic liquid handlers with reaction and purification modules. rsc.orgacs.org

Machine Learning-Assisted Reaction Optimization: Utilizing machine learning algorithms to predict optimal reaction conditions for the derivatization of this compound can save significant time and resources. These algorithms can be trained on data generated from HTS experiments. nih.gov

Advanced Theoretical Modeling for Predicting Novel Reactivity and Properties

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. researchgate.netnih.gov For this compound, theoretical modeling can be employed to:

Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the regioselectivity of reactions, guiding experimental efforts towards desired products.

Design Novel Derivatives: Computational screening of virtual libraries of derivatives of this compound can help identify candidates with desired electronic, optical, or biological properties before their actual synthesis.

Understand Spectroscopic Data: Theoretical calculations of NMR, IR, and other spectroscopic properties can aid in the characterization and structural elucidation of new compounds derived from this compound. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.